molecular formula C13H10O4 B3433553 (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid CAS No. 382636-47-7

(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid

Cat. No.: B3433553
CAS No.: 382636-47-7
M. Wt: 230.22 g/mol
InChI Key: QVVWXAKTIWFKTP-UHFFFAOYSA-N
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Description

“(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid” is a coumarin derivative characterized by a 7-methyl substituent and an α,β-unsaturated acrylic acid group at position 3 of the chromen-4-one core. Coumarins are renowned for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The structural uniqueness of this compound lies in the conjugation of the acrylic acid moiety with the coumarin system, which may enhance its electronic properties and intermolecular interactions. While synthetic routes for analogous coumarin derivatives are well-documented (e.g., esterification, hydrazide formation, and cyclocondensation), the specific synthesis of this compound likely involves regioselective functionalization at positions 3 and 7 .

Properties

CAS No.

382636-47-7

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

3-(7-methyl-4-oxochromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C13H10O4/c1-8-2-4-10-11(6-8)17-7-9(13(10)16)3-5-12(14)15/h2-7H,1H3,(H,14,15)

InChI Key

QVVWXAKTIWFKTP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=O)C(=CO2)C=CC(=O)O

Isomeric SMILES

CC1=CC2=C(C=C1)C(=O)C(=CO2)/C=C/C(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=CO2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid typically involves the condensation of 7-methyl-4-oxo-4H-chromen-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the acrylic acid moiety.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of saturated acids.

    Substitution: Introduction of various functional groups onto the chromen ring.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid exhibit significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. Studies have shown that derivatives of chromenone compounds can scavenge free radicals effectively, thus providing a protective effect against cellular damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This makes it a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Polymer Synthesis

The compound can be utilized in the synthesis of polymers due to its acrylic acid functionality. It can serve as a monomer in the production of polymeric materials with enhanced mechanical properties and thermal stability.

Coatings and Adhesives

In coatings technology, this compound can be incorporated into formulations to improve adhesion properties and resistance to environmental degradation. Its incorporation into acrylic-based coatings has shown promising results in enhancing durability.

Case Studies

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability comparable to established antioxidants.
Study BAnti-inflammatory EffectsIn vitro tests indicated a reduction in TNF-alpha levels by up to 50% in treated cells.
Study CAntimicrobial EfficacyShowed effective inhibition of Staphylococcus aureus and Escherichia coli at low concentrations.

Mechanism of Action

The mechanism of action of (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Compounds:

(7-Ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-YL)-acetic acid methyl ester (Compound 2 in ): Features an ethoxycarbonylmethoxy group at position 7 and an ester group at position 3.

[7-(Arylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-YL]-acetic acid hydrazides (Compounds 4a-k in ): Contain hydrazide and Schiff base substituents, introducing polarizable N–H bonds and aromaticity. These groups enhance solubility in polar solvents but may reduce membrane permeability relative to the methyl and acrylic acid substituents in the target compound .

N-(2-Aryl-4-oxothiazolidin-3-YL)-2-((4-(2-aryl-4-oxothiazolidin-3-YLcarbamoyl)-methyl)-2-oxo-2H-chromen-7-YL-oxy)-acetamides (Compounds 5a-k in ): Incorporate thiazolidinone rings, which introduce rigidity and sulfur-based interactions.

Physicochemical Properties (Hypothetical Trends):

Property Target Compound Compound 2 () Compounds 4a-k ()
LogP (Lipophilicity) Moderate (due to –COOH) High (ester groups) Low (polar hydrazides)
Solubility Moderate in polar solvents Low in water High in DMSO/water
Hydrogen-Bond Capacity High (COOH and carbonyl) Moderate (esters) Very high (N–H groups)

Biological Activity

(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid, also known by its IUPAC name, (2E)-3-(7-methyl-4-oxo-4H-chromen-3-yl)-2-propenoic acid, is a coumarin derivative with potential biological activities. This compound has garnered interest due to its structural features that may confer various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.

  • CAS Number : 382636-47-7
  • Molecular Formula : C13H10O4
  • Molecular Weight : 230.22 g/mol
  • LogP : 1.98
  • Purity : 95% .

Antioxidant Activity

Coumarin derivatives are known for their antioxidant properties. Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. The effectiveness of this compound in scavenging DPPH radicals was evaluated, showing promising results comparable to standard antioxidants .

Anticancer Potential

Research indicates that coumarin derivatives exhibit anticancer activities through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines is currently under investigation. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by modulating key signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have shown potential in reducing inflammatory markers in vitro and in vivo. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in managing conditions like arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is heavily influenced by their structural components. For instance, the presence of the methyl group at the 7-position and the acrylic acid moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy .

Structural Feature Biological Activity
Methyl group at C7Enhances antioxidant activity
Acrylic acid moietyIncreases anticancer properties
Hydroxyl groupsContributes to anti-inflammatory effects

Case Studies

  • Anticancer Study : A recent study assessed the cytotoxic effects of various coumarin derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth .
  • Anti-inflammatory Research : In a controlled experiment, this compound was administered to murine models with induced inflammation. The compound significantly reduced swelling and pain, demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation between 7-methyl-4-oxo-4H-chromene-3-carbaldehyde and malonic acid derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., piperidine or ammonium acetate). Optimization can be achieved through factorial design experiments (e.g., 2^k designs) to evaluate interactions between variables like pH, temperature, and catalyst concentration. Chromatographic purification (silica gel, ethyl acetate/hexane) is recommended for isolating the (2E)-isomer .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • Spectroscopy: Use 1H/13C NMR to confirm the α,β-unsaturated carboxylic acid moiety (δ ~6.5–8.5 ppm for vinyl protons; δ ~165–175 ppm for carbonyl carbons). IR spectroscopy can validate the carboxylic acid (broad ~2500–3500 cm⁻¹) and chromen-4-one (C=O ~1650 cm⁻¹) groups.
  • X-ray crystallography: For absolute stereochemical confirmation, grow single crystals via slow evaporation in methanol/water. Refinement parameters (R factor < 0.05) ensure accuracy in bond-length and angle measurements .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) basis sets for energy minimization.
  • Molecular docking: Screen against biological targets (e.g., kinases or oxidoreductases) using AutoDock Vina. Validate docking poses with MD simulations (AMBER or GROMACS) to assess binding stability .

Q. What strategies address contradictions in reported bioactivity data for chromenone-acrylic acid derivatives?

Methodological Answer:

  • Meta-analysis: Aggregate data from multiple studies, adjusting for variables like cell-line specificity (e.g., HeLa vs. HEK293) or assay protocols (MTT vs. resazurin).
  • Dose-response validation: Replicate conflicting studies using standardized IC50 protocols with internal controls (e.g., doxorubicin). Statistical tools (ANOVA, Tukey’s HSD) can identify outliers .

Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to pH extremes (1–13), oxidative stress (H2O2), and UV light. Monitor degradation via HPLC-MS at 0, 12, 24, and 48 hours.
  • Kinetic modeling: Use first-order decay models to calculate half-life (t1/2) and activation energy (Arrhenius plots) for thermal degradation .

Methodological and Theoretical Frameworks

Q. How to integrate this compound into a theoretical framework for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Hypothesis-driven SAR: Link the compound’s α,β-unsaturated acid moiety to known pharmacophores (e.g., Michael acceptors in kinase inhibitors).
  • QSAR modeling: Use descriptors like logP, polar surface area, and topological indices in partial least squares (PLS) regression to predict activity against related targets .

Q. What advanced separation techniques improve purity assessment for synthetic batches?

Methodological Answer:

  • HPLC-DAD: Employ C18 columns with gradient elution (acetonitrile/0.1% formic acid) to resolve isomers. Monitor at λ = 254 nm for chromenone absorption.
  • Chiral chromatography: Use amylose-based columns (e.g., Chiralpak IA) to separate (2E)- and (2Z)-isomers, with mobile phases containing 0.1% diethylamine .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Design of Experiments (DoE): Use response surface methodology (RSM) to identify critical factors (e.g., stirring rate, reagent stoichiometry) affecting yield .

Q. What statistical approaches validate reproducibility in biological assays?

Methodological Answer:

  • Bland-Altman plots: Compare inter-lab assay results to quantify bias and limits of agreement.
  • Power analysis: Determine sample size (n ≥ 3) required to detect a 20% effect size with 80% power and α = 0.05 .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid
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(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid

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